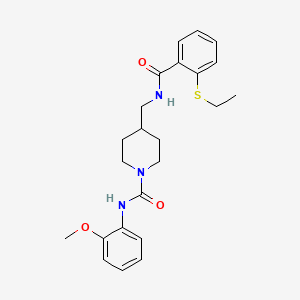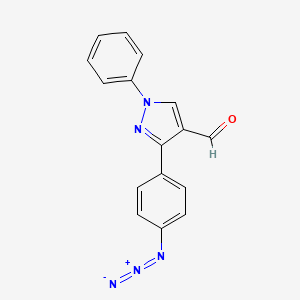
3-(4-叠氮苯基)-1-苯基吡唑-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde is a chemical compound that belongs to the class of azides and pyrazoles It is characterized by the presence of an azido group (-N₃) attached to a phenyl ring, which is further connected to a pyrazole ring with a carbaldehyde group
科学研究应用
3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and functional materials.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the design and fabrication of advanced materials, including polymers and nanomaterials, due to its ability to undergo click chemistry reactions.
准备方法
The synthesis of 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 4-aminophenylpyrazole, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Azidation: The diazonium salt is then treated with sodium azide to introduce the azido group, resulting in 3-(4-Azidophenyl)-1-phenylpyrazole.
Formylation: Finally, the azidophenylpyrazole is subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to obtain 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde.
化学反应分析
3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles. This reaction is often catalyzed by copper(I) ions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or palladium on carbon.
Substitution Reactions: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols, imines, or other derivatives.
作用机制
The mechanism of action of 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde is primarily based on its ability to participate in cycloaddition and reduction reactions. The azido group can form triazoles through cycloaddition, which can then interact with biological targets or materials. Additionally, the reduction of the azido group to an amine can lead to the formation of bioactive compounds that interact with specific molecular targets, such as enzymes or receptors.
相似化合物的比较
3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde can be compared with other azido-containing compounds and pyrazole derivatives:
3-(4-Azidophenyl)propionic acid: Similar to 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde, this compound contains an azido group but differs in its core structure and functional groups.
1-(4-Azidophenyl)-3-phenylprop-2-en-1-one: This compound also features an azido group and a phenyl ring but has a different arrangement of functional groups and a different core structure.
3-(4-Azidophenyl)-1-phenylpyrazole: This is a closely related compound that lacks the carbaldehyde group, making it less reactive in certain chemical transformations.
属性
IUPAC Name |
3-(4-azidophenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O/c17-20-18-14-8-6-12(7-9-14)16-13(11-22)10-21(19-16)15-4-2-1-3-5-15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGUFPIJBMIWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)N=[N+]=[N-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-2-cyano-N-(3-ethoxypropyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2443421.png)
![4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2443422.png)

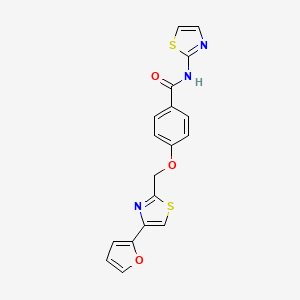
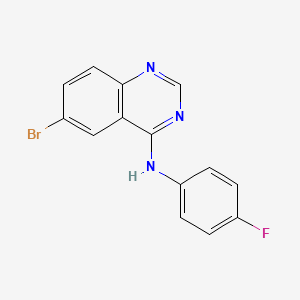
![Tert-butyl 4-{[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2443426.png)
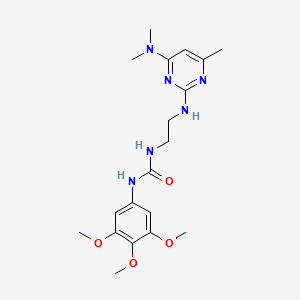
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2443430.png)
![N1-(2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride](/img/structure/B2443432.png)
![N-(2-methoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443433.png)

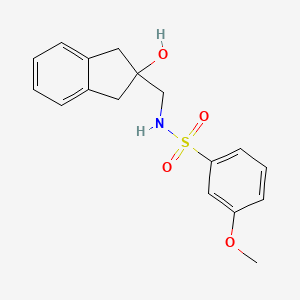
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B2443439.png)
